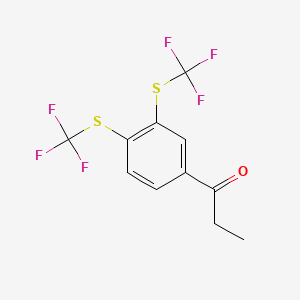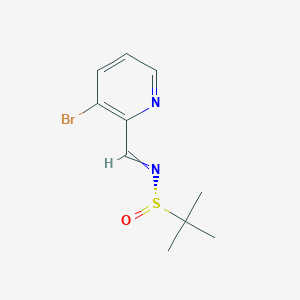
1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-1-one is an organic compound that features a unique structure with an amino group, a bromomethyl group, and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination and chlorination steps. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, and subsequent reactions may require catalysts or specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions, altering the compound’s properties and reactivity.
Condensation Reactions: The compound can engage in condensation reactions with other molecules, forming larger, more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used in the presence of a base to facilitate substitution at the bromomethyl position.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the amino group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the amino group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thioethers, while oxidation can produce nitro compounds or imines.
Aplicaciones Científicas De Investigación
1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one
- 1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one
- 1-(2-Amino-5-(bromomethyl)phenyl)-3-hydroxypropan-1-one
Comparison: Compared to similar compounds, 1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-1-one is unique due to the presence of both a bromomethyl and a chloropropanone moiety. This combination of functional groups imparts distinct reactivity and potential applications. For instance, the bromomethyl group provides a site for nucleophilic substitution, while the chloropropanone moiety can participate in various condensation reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H11BrClNO |
|---|---|
Peso molecular |
276.56 g/mol |
Nombre IUPAC |
1-[2-amino-5-(bromomethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c11-6-7-1-2-9(13)8(5-7)10(14)3-4-12/h1-2,5H,3-4,6,13H2 |
Clave InChI |
GBYCEMRFMGRFMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CBr)C(=O)CCCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















